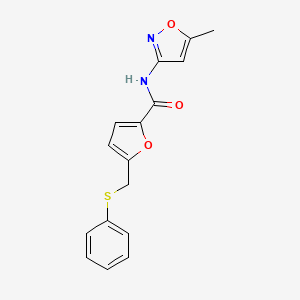

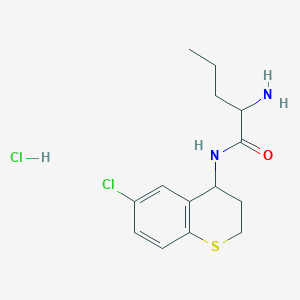

![molecular formula C18H17N3O2S B2410020 N-[5-(4-甲硫基苯基)-1,3,4-恶二唑-2-基]-3-苯基丙酰胺 CAS No. 886919-14-8](/img/structure/B2410020.png)

N-[5-(4-甲硫基苯基)-1,3,4-恶二唑-2-基]-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

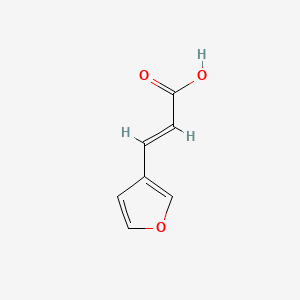

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

科学研究应用

Antimicrobial Activity

The synthesized compound has been evaluated for its antibacterial properties. Specifically, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide demonstrated potent activity against gram-positive bacteria (such as Staphylococcus epidermidis) and gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) with a minimum inhibitory concentration (MIC) of 3 µg/mL . This suggests its potential as an antimicrobial agent.

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, especially with the emergence of drug-resistant strains. The compound exhibited antitubercular activity at a concentration of 6.25 µg/mL. Given the urgent need for novel TB treatments, this finding highlights its promise as a potential therapeutic agent against TB .

Anti-HIV Activity

Co-infection of TB and HIV is a significant concern. N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide demonstrated anti-HIV activity at 7.15 µg/mL against both HIV-1 and HIV-2. This dual activity makes it a candidate for further optimization and development as an anti-HIV agent .

Material Science Applications

Thiophene derivatives, such as this compound, find applications beyond medicine. They are used as inhibitors of metal corrosion and play a role in fabricating light-emitting diodes (LEDs) in material science . While specific studies on this compound’s material science applications are limited, its structural features may contribute to novel materials with interesting properties.

Analytical Chemistry

The compound’s methylthio group could be relevant in analytical chemistry. For instance, it might serve as a marker or probe in non-targeted analyses of wastewater treatment processes.

Organic Synthesis

Researchers can explore the synthetic pathways to create derivatives based on this compound. By modifying its structure, they may discover new compounds with diverse properties and applications.

作用机制

Mode of Action

Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions could induce conformational changes in the target proteins, altering their activity.

Biochemical Pathways

Oxadiazole derivatives have been implicated in a variety of biological processes, suggesting that this compound may also have diverse effects .

Pharmacokinetics

In silico predictions suggest that it may have good absorption and distribution profiles, while its metabolism and excretion patterns remain unknown .

Result of Action

Given its structural similarity to other oxadiazole derivatives, it may have potential anti-inflammatory, anti-hiv, and antibacterial activities .

属性

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIVPGSWXLRCTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid](/img/structure/B2409939.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)

![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)

![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)